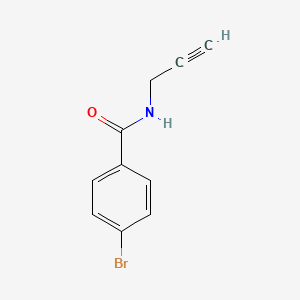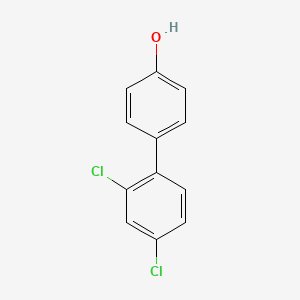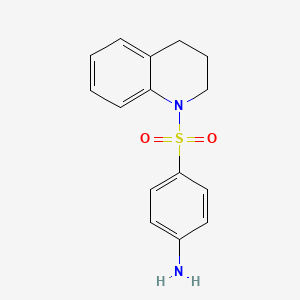
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline
Overview
Description
The compound "4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline" is a derivative of dihydroquinoline, which is a class of compounds known for their potential biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological relevance of closely related dihydroquinoline derivatives.
Synthesis Analysis
The synthesis of dihydroquinoline derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the one-pot synthesis of 3,4-dihydroquinolin-2-ones from anilines involves the formation of aryl diazonium salts, followed by Heck-Matsuda coupling and subsequent reduction steps . Similarly, the synthesis of C4-aryl-substituted tetrahydroquinolines from anilines and propargylic chlorides requires activation of the C-Cl bond and involves intermediate steps such as propargylation, cyclization, and reduction . These methods highlight the versatility of anilines in constructing dihydroquinoline frameworks and may provide a foundation for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of dihydroquinoline derivatives is characterized by a bicyclic system containing a nitrogen atom. Crystal structure studies of related compounds, such as the 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, reveal how substituents like the carboxylate group and sulfonamide can interact with biological targets, such as the aldo-keto reductase AKR1C3 . These interactions are crucial for the compound's biological activity and selectivity.
Chemical Reactions Analysis
Dihydroquinoline derivatives can participate in various chemical reactions, which are essential for their biological function and for further chemical modifications. The papers describe reactions such as the formation of aryl diazonium salts, Heck-Matsuda coupling, propargylation, cyclization, and reduction . These reactions are not only important for the synthesis of these compounds but also for understanding their reactivity and potential transformations in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinoline derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a sulfonamide group can significantly affect the compound's solubility, stability, and ability to interact with biological targets . The presence of a carboxylate group or its isosteres can also impact the compound's acidity and its ability to form hydrogen bonds, which are important for enzyme inhibition . The papers do not provide specific data on the physical properties of "4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline," but the discussed properties of related compounds can offer insights into its potential behavior.
Scientific Research Applications
Synthesis Techniques and Modifications
- Novel Synthesis Methods : Techniques involving lanthanide catalysts and microwave technology have been applied to synthesize various substituted 1,2-dihydroquinolines, showcasing the potential for creating diverse chemical libraries (Theoclitou & Robinson, 2002).
- Asymmetric Synthesis : Research into asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones indicates the possibility of producing these compounds with high enantioselectivity, important for chemical specificity (Liu & Lu, 2010).
- Synthesis Related to Antiviral Compounds : The synthesis of tetrahydroquinolines related to the antiviral compound Virantmycin demonstrates the application of 4-substituted anilines in medical chemistry (Francis, Williamson, & Ward, 2004).
Chemical Structure and Analysis
- Structural Formation : Studies on the formation of the 3,4-dihydroquinolin-2-one skeleton provide insights into the structural aspects of similar compounds, relevant for understanding their chemical behavior (Dengiz & Balcı, 2013).
- Crystal Structure Analysis : Examination of related compounds, like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, through crystal structure investigations and DFT studies, aids in understanding the molecular interactions and stability of these chemicals (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Potential Therapeutic Applications
- Antimicrobial Activity : Quinazolinone derivatives, closely related to 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline, have been synthesized and evaluated for antimicrobial activity, highlighting potential applications in medicine (Habib, Hassan, & El‐Mekabaty, 2013).
- Antiproliferative Agents : 4-Anilinoquinazoline derivatives have been explored for their anti-proliferative properties, suggesting the relevance of similar structures in cancer treatment (Yassen, Elshihawy, Said, & Abouzid, 2014).
Safety and Hazards
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHUMRFYQYBKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277979 | |
| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |
CAS RN |
5455-89-0 | |
| Record name | 5455-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







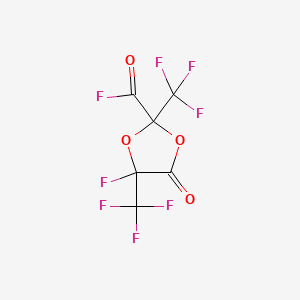



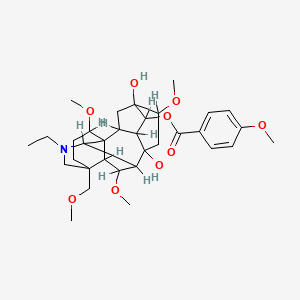

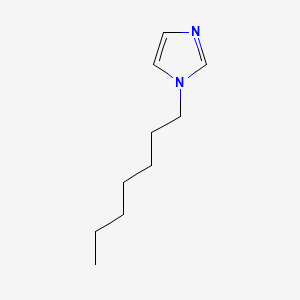
![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)
